1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Description
1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C24H24BrN5O3 and its molecular weight is 510.392. The purity is usually 95%.
BenchChem offers high-quality 1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Suzuki–Miyaura Coupling
This compound could potentially be used in Suzuki–Miyaura (SM) cross-coupling reactions. SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation of Pinacol Boronic Esters
The compound might be used in the protodeboronation of pinacol boronic esters. Protodeboronation is a process where a boron atom is replaced by a hydrogen atom. This process is not well developed, but it has been reported that it can be achieved using a radical approach .
Anti-Markovnikov Hydromethylation of Alkenes
The compound could potentially be used in the formal anti-Markovnikov hydromethylation of alkenes. This is a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Total Synthesis of δ-®-coniceine and Indolizidine 209B
The compound might be used in the formal total synthesis of δ-®-coniceine and indolizidine 209B. These are complex organic compounds, and the synthesis of such compounds often requires a variety of chemical reactions .
properties
IUPAC Name |
1-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2,6-dimethylphenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BrN5O3/c1-13-7-6-8-14(2)21(13)27-23(31)22-15(3)30(29-28-22)12-19-16(4)33-24(26-19)18-11-17(25)9-10-20(18)32-5/h6-11H,12H2,1-5H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMBJYDWPRADBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=C(C=CC(=C4)Br)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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